Dihydroxy-MEID, min. 98%
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Overview
Description
Scientific Research Applications
Oligonucleotide Synthesis
Dihydroxy-MEID: is utilized as a building block in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics. The high purity of Dihydroxy-MEID ensures the synthesis of high-quality oligonucleotides, which is crucial for the accuracy and reliability of molecular biology experiments.
Chromatography
In chromatography, Dihydroxy-MEID can be used to enhance the separation of compounds based on their interaction with the stationary phase . Its properties may improve the resolution of complex mixtures, making it valuable for analytical methods in pharmaceuticals, environmental testing, and food safety.
Mass Spectrometry
Dihydroxy-MEID: may serve as a standard or reagent in mass spectrometry applications . It can help in the identification and quantification of compounds by providing a reference point for mass-to-charge ratios, thereby aiding in the analysis of chemical, biological, and physical properties of substances.
Bioactive Compound Production
Microbial chassis can be engineered to produce bioactive compounds, including dihydroxy xanthophylls, using Dihydroxy-MEID as a precursor . These compounds have antioxidative, anti-inflammatory, anticancer, and neuroprotective effects, which are beneficial for human health, particularly in ocular health.
Biomanufacturing
The compound plays a role in the biomanufacturing of carotenoids, such as lutein and zeaxanthin, from microorganisms . These dihydroxy xanthophylls are scarce in natural resources, and Dihydroxy-MEID can be a key molecule in creating sustainable and efficient production methods.
Microbial Cell Factories
Dihydroxy-MEID: is significant in the development of microbial cell factories for the exploration and utilization of bioactive compounds . These cell factories are promising environments for biotechnological applications, including the production of terpenoid pigments like dihydroxy xanthophylls.
Mechanism of Action
Target of Action
The primary target of Dihydroxy-MEID is the enzyme dihydroxy-acid dehydratase (DHAD) . DHAD is the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway . It relies on an Fe-S cluster for catalytic activity .
Mode of Action
Dihydroxy-MEID interacts with DHAD, affecting its function. DGLA is converted to dihydroxyeicosadienoic acid through the action of CYP-EH (CYP, cytochrome P450; EH, epoxide hydrolase), representing a new class of lipid metabolites that induce neurodegeneration via ferroptosis .
Biochemical Pathways
Dihydroxy-MEID affects the BCAA biosynthesis pathway, specifically the conversion of DGLA to dihydroxyeicosadienoic acid . This conversion is a key step in the induction of neurodegeneration via ferroptosis .
Result of Action
The action of Dihydroxy-MEID leads to the induction of ferroptosis-mediated neurodegeneration . This process involves the accumulation of lipid peroxides, leading to cell death .
properties
IUPAC Name |
(3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-10-8(13)2-3(9(10)14)7-5(12)4(11)6(2)15-7/h2-7,11-12H,1H3/t2-,3+,4+,5-,6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIZGNNWSXURV-GIDHVPLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C3C(C(C2O3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H]2[C@H](C1=O)[C@H]3[C@@H]([C@@H]([C@@H]2O3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxy-MEID |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.